![molecular formula C18H26N2O3 B4254832 N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4254832.png)
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide
説明
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as A-381393, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized by Abbott Laboratories in 2002 and has since been studied extensively for its potential use in treating various neurological disorders.
作用機序
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide acts as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking the activity of this receptor, N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide may help to alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide can modulate the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and mood. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise targeting of this receptor. However, one limitation is that it may not be effective in all individuals, as genetic variations in the dopamine D4 receptor can affect its response to N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide.
将来の方向性
There are several potential future directions for research on N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide, including:
1. Investigating its potential use in combination with other drugs for the treatment of neurological disorders.
2. Studying its effects on other neurotransmitter systems in the brain.
3. Investigating its potential use as a tool for studying the role of the dopamine D4 receptor in various neurological disorders.
4. Developing new compounds based on the structure of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide with improved selectivity and efficacy.
科学的研究の応用
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide has been extensively studied for its potential use in treating various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been investigated for its potential use as an antipsychotic and antidepressant.
特性
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-4-(2-methylprop-2-enoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(2)13-23-17-5-3-15(4-6-17)18(22)19-9-12-20-10-7-16(21)8-11-20/h3-6,16,21H,1,7-13H2,2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIPLILAVLIQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。